molecular formula C16H14N4O3S B13970075 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one

7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one

Cat. No.: B13970075
M. Wt: 342.4 g/mol
InChI Key: IPXJEZMUIKGHEW-UHFFFAOYSA-N
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Description

7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one (CAS 928663-80-3) is a chemical building block of interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. This compound is built on a benzo[d]thiazol-2(3H)-one scaffold, a privileged structure in drug discovery known to be associated with diverse biological activities. The benzothiazolone core is a recognized pharmacophore in compounds investigated as kinase inhibitors and as potent, selective agonists for the CB2 receptor, which is a promising target for anti-inflammatory therapies . The presence of the azido functional group in its structure makes it a versatile intermediate for further chemical modification via click chemistry, allowing researchers to synthesize more complex molecules or conjugates for structure-activity relationship (SAR) studies and probe development. While the specific biological data for this exact compound is not fully established in the public domain, its structural features align with those explored in patented research for modulating enzyme and receptor activity . This product is intended for laboratory and manufacturing use only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

7-(2-azido-1-hydroxyethyl)-4-phenylmethoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C16H14N4O3S/c17-20-18-8-12(21)11-6-7-13(14-15(11)24-16(22)19-14)23-9-10-4-2-1-3-5-10/h1-7,12,21H,8-9H2,(H,19,22)

InChI Key

IPXJEZMUIKGHEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CN=[N+]=[N-])O)SC(=O)N3

Origin of Product

United States

Preparation Methods

Epoxide Ring Opening with Sodium Azide

The synthesis begins with the preparation of epoxide intermediates substituted with benzyloxy groups. These epoxides undergo nucleophilic ring-opening with sodium azide (NaN3) to yield azido-hydroxy intermediates. The reaction is typically conducted in an appropriate solvent like ethanol or dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C) overnight to ensure complete conversion.

Step Reagents and Conditions Outcome Yield (%)
Epoxide ring opening Sodium azide, EtOH or DMF, 80 °C, overnight Formation of 2-azido-1-hydroxyethyl intermediate ~90-92%

This step is crucial for introducing the azido group at the 2-position of the hydroxyethyl side chain, which is essential for the compound's functional properties.

Protection of Hydroxy Group

The hydroxy group formed after epoxide ring opening is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent side reactions during subsequent steps. The protection is carried out in the presence of a base such as imidazole or triethylamine in anhydrous solvents.

Step Reagents and Conditions Outcome Yield (%)
Hydroxy protection TBDMS-Cl, imidazole, anhydrous solvent, room temperature Formation of TBDMS-protected azido alcohol High, typically >85%

This protection facilitates the selective manipulation of other functional groups without interference from the hydroxy moiety.

Conversion to Isothiocyanate and Cyclization

The azido-protected intermediate is then converted into an isothiocyanate derivative through reaction with di(1H-imidazol-1-yl)methanethione. This intermediate undergoes intramolecular cyclization mediated by coupling agents such as N,N′-diisopropylcarbodiimide (DIC), leading to the formation of the benzo[d]thiazol-2-one core.

Step Reagents and Conditions Outcome Yield (%)
Isothiocyanate formation Di(1H-imidazol-1-yl)methanethione, appropriate solvent Formation of isothiocyanate intermediate ~80-85%
Cyclization DIC, room temperature or mild heating Formation of benzo[d]thiazol-2-one ring Moderate to good yields

This step is pivotal for constructing the heterocyclic scaffold characteristic of the target compound.

Deprotection and Purification

Finally, the TBDMS protecting group is removed under mild acidic or fluoride ion conditions (e.g., tetrabutylammonium fluoride, TBAF), yielding the free hydroxy group in the final product. The compound is purified by column chromatography using petroleum ether and ethyl acetate mixtures to obtain the pure 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one.

Step Reagents and Conditions Outcome Yield (%)
Deprotection TBAF or acidic conditions, room temperature Removal of TBDMS group High, typically >80%
Purification Column chromatography (petroleum ether:ethyl acetate) Pure target compound Variable, depending on scale

Research Outcomes and Analytical Data

The synthetic route described provides high yields and purity of the target compound, confirmed by:

A typical ^1H NMR spectrum shows signals corresponding to aromatic protons, benzyloxy methylene groups, hydroxyethyl protons, and the azido functionality, consistent with literature data for similar compounds.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Intermediate Yield (%)
1 Epoxide ring opening Benzyloxy-substituted epoxide Sodium azide, EtOH or DMF, 80 °C, overnight 2-azido-1-hydroxyethyl intermediate 90-92
2 Hydroxy protection Azido-hydroxy intermediate TBDMS-Cl, imidazole, RT TBDMS-protected azido alcohol >85
3 Isothiocyanate formation TBDMS-protected intermediate Di(1H-imidazol-1-yl)methanethione Isothiocyanate intermediate 80-85
4 Intramolecular cyclization Isothiocyanate intermediate N,N′-diisopropylcarbodiimide (DIC) Benzo[d]thiazol-2-one core Moderate
5 Deprotection and purification Cyclized intermediate TBAF or acid, column chromatography Final target compound >80

Chemical Reactions Analysis

7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include the corresponding carbonyl, amine, and substituted derivatives.

Scientific Research Applications

7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s azido group makes it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.

    Medicine: Benzothiazole derivatives are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with natural biological processes. The benzothiazole core can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Azide Functionalization : The target compound’s azide group differentiates it from analogues like 4d (oxadiazole) or AZ66 (fluoro-piperizinyl), enabling unique reactivity for bioconjugation .
  • Pharmacological Profile : While compounds such as 4d and AZ66 demonstrate anticonvulsant or dopamine receptor antagonism , the target compound’s benzyloxy group may enhance blood-brain barrier permeability, similar to 3hf (3-ethylbenzo[d]thiazol-2(3H)-one derivatives) .

Analysis:

  • Its azide group contrasts with the oxadiazole or fluorine groups in 4d and AZ66 , which are linked to enhanced metabolic stability or receptor binding .

Pharmacological Comparison

Benzothiazoles are known for CNS activity:

  • Antidepressant Effects : Derivatives like 2c and 2d reduce immobility time in forced swimming tests (FST) by 40–50% at 10 mg/kg .
  • Anticonvulsant Activity : 4d and 4g show ED₅₀ values of 25–30 mg/kg in maximal electroshock tests .
  • Dopamine Modulation : AZ66 exhibits IC₅₀ = 12 nM for D2 receptors, comparable to clinical antipsychotics .

Biological Activity

7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S, with a molecular weight of 342.37 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(benzyloxy)benzo[d]thiazol-2(3H)-one with azidoethanol under specific conditions to introduce the azido and hydroxyethyl groups. This synthetic route is crucial for enhancing the biological activity of the compound.

Antimicrobial Activity

Research has shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. In vitro studies have indicated that this compound demonstrates potent activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Antitumor Effects

The compound has also been evaluated for its antitumor effects. In several studies, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism may involve the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival and proliferation.

Anti-inflammatory Properties

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

StudyFindings
Study 1 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing inhibition zones up to 15 mm.
Study 2 Investigated antitumor effects on A549 lung cancer cells, resulting in a 50% reduction in cell viability at 10 µM concentration over 48 hours.
Study 3 Assessed anti-inflammatory activity in a murine model, demonstrating a significant decrease in paw edema compared to control groups.

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
  • Cell Cycle Arrest : By modulating cyclins and cyclin-dependent kinases, it can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The activation of caspases and mitochondrial pathways may lead to programmed cell death in tumor cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, starting from 2-azidobenzo[d]thiazole derivatives. Key steps include:

  • Route A : Reacting benzo[d]thiazol-2-amine with tert-butyl nitrite and sodium azide to form 2-azidobenzo[d]thiazole intermediates.
  • Route B : Alkylating the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Critical Factors : Solvent polarity (e.g., THF vs. CDCl₃) and substituent effects significantly influence the tautomeric equilibrium between benzo[4,5]thiazolo[3,2-d]tetrazole (1a ) and 2-azidobenzo[d]thiazole (2a ), which impacts reactivity .
    • Validation : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and confirm product ratios using ¹H-NMR (e.g., 1.8:1 for 1a:2a in CDCl₃) .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray crystallography is definitive for resolving tautomeric forms (e.g., distinguishing 1a from 2a ) .
  • Multinuclear NMR : Use ¹H, ¹³C, and ²D NMR to identify azide (-N₃) and hydroxyethyl (-CH₂OH) signals. For example, the hydroxyethyl group shows a triplet at δ 3.8–4.2 ppm (¹H) and a carbon signal at δ 65–70 ppm (¹³C) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials.
  • Column chromatography : Separate tautomers or byproducts using silica gel with gradient elution (e.g., hexane → ethyl acetate).
  • Solvent-dependent equilibration : Adjust solvent polarity (e.g., CDCl₃ vs. DMSO) to favor one tautomer before isolation .

Advanced Research Questions

Q. How does the tautomeric equilibrium between benzo[4,5]thiazolo[3,2-d]tetrazole (1a ) and 2-azidobenzo[d]thiazole (2a ) impact downstream reactivity in click chemistry?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize 2a , enhancing its participation in CuAAC reactions.
  • Substituent tuning : Electron-withdrawing groups on the benzothiazole ring shift the equilibrium toward 2a , improving cycloaddition yields .
  • Kinetic trapping : Rapid quenching of reactions (e.g., ice-cold water) can "freeze" the tautomeric ratio observed in solution .

Q. What computational modeling approaches can predict the neuroprotective activity of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to neuroprotective targets (e.g., NMDA receptors or antioxidant enzymes). Compare docking scores with in vitro IC₅₀ values from cell-based assays (e.g., SH-SY5Y neuronal models) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to design analogs with enhanced potency .

Q. How can contradictions in biological activity data (e.g., neuroprotection vs. cytotoxicity) be resolved through experimental design?

  • Methodological Answer :

  • Dose-response profiling : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify therapeutic windows.
  • Mechanistic studies : Use fluorescence-based probes (e.g., DCFH-DA for ROS detection) to distinguish antioxidant effects from off-target cytotoxicity .
  • Control experiments : Include tautomer-free analogs to isolate the contribution of the azide group to bioactivity .

Q. What advanced spectroscopic techniques are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Time-resolved FTIR : Monitor azide (-N₃) degradation kinetics in PBS buffer (pH 7.4) at 37°C.
  • LC-MS/MS : Quantify hydrolysis products (e.g., amines or alcohols) after incubation in simulated biological fluids .

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